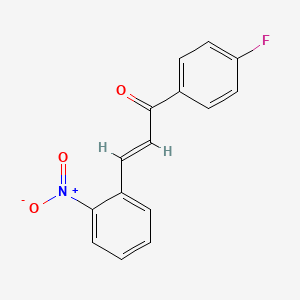

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

説明

特性

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRTLSRNUZSTP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Characterization of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: A Technical Guide

Executive Summary

The compound 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one (commonly referred to as 4'-fluoro-2-nitrochalcone) is a highly privileged scaffold in medicinal chemistry and organic synthesis. Featuring an α,β -unsaturated ketone core flanked by a fluorinated aryl ring and an ortho-nitro substituted aryl ring, this molecule serves as a critical precursor for the synthesis of complex heterocycles, including quinolines, pyrazolines, and pyranoindoles.

This whitepaper provides an in-depth, self-validating protocol for the synthesis, purification, and analytical characterization of this specific chalcone. Designed for research scientists, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure high-fidelity replication and yield optimization.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is achieved via a base-catalyzed Claisen-Schmidt condensation between 4-fluoroacetophenone and 2-nitrobenzaldehyde. While seemingly straightforward, the presence of the ortho-nitro group introduces significant chemoselectivity challenges that dictate the experimental design.

The Causality of Experimental Choices

-

Base Selection and Concentration : 2-Nitrobenzaldehyde is highly reactive and sterically hindered. Under strongly basic conditions or elevated temperatures, it is notoriously prone to unwanted side reactions, including the , which typically forms indigo derivatives or complex cascade cyclization products (e.g., 2-(3-oxoindolin-2-ylidene)acetonitriles) when reacting with enolizable ketones. To suppress these pathways, a mild base (10% aqueous NaOH) is used in a mixed solvent system (ethanol/water).

-

Temperature Control : The reaction must be initiated at 0–5 °C. This low temperature thermodynamically suppresses the Cannizzaro disproportionation of the aldehyde and favors the kinetic formation of the enolate. Once the initial β -hydroxy ketone intermediate is formed, the reaction is allowed to warm to room temperature to provide the activation energy required for the E1cB dehydration step, driving the equilibrium toward the fully conjugated trans-chalcone.

-

Solvent System : Absolute ethanol acts as an ideal solvent because it homogenizes the hydrophobic starting materials. Upon completion, the addition of ice-water abruptly increases the dielectric constant of the medium, forcing the hydrophobic chalcone to precipitate out of solution while keeping the inorganic base and any unreacted polar intermediates dissolved.

Experimental Protocol: Synthesis Workflow

The following step-by-step methodology is engineered as a self-validating system, ensuring that researchers can visually and analytically confirm the success of the reaction at critical junctures.

Step-by-Step Methodology

-

Reagent Preparation : In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.38 g, 10.0 mmol) and 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in 25 mL of absolute ethanol.

-

Thermal Equilibration : Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

-

Catalyst Addition : Slowly add 5 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes. Causality: Dropwise addition prevents localized spikes in alkalinity, which would otherwise trigger the Baeyer-Drewson degradation of the 2-nitrobenzaldehyde.

-

Kinetic to Thermodynamic Shift : Stir the mixture at 0–5 °C for 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for an additional 2.5 hours.

-

Self-Validating Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 4:1). The disappearance of the UV-active aldehyde spot and the emergence of a bright yellow, highly fluorescent product spot confirms the completion of the dehydration step.

-

Precipitation : Pour the reaction mixture slowly into 100 mL of crushed ice-water under vigorous stirring. A pale yellow to off-white precipitate will immediately form.

-

Isolation and Purification : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from hot ethanol to yield pure 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one.

Caption: Workflow for the Claisen-Schmidt synthesis of the target chalcone.

Mechanistic Pathway

The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The 4-fluoroacetophenone is deprotonated to form a nucleophilic enolate, which attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting alkoxide is protonated to form a β -hydroxy ketone. Because the α -protons remain highly acidic, the base induces an elimination of water, yielding the thermodynamically stable trans-alkene.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism via E1cB dehydration.

Analytical Profiling & Characterization Data

Proper characterization of 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one relies on identifying the trans-geometry of the alkene and the integrity of the halogenated and nitrated aromatic rings. The data below represents the standardized analytical profile for this compound, consistent with for biologically active 1,3-bis-aromatic-prop-2-en-1-ones.

Expert Insight on Spectral Self-Validation

The most critical self-validating data point in the 1 H-NMR spectrum is the coupling constant ( J ) of the vinylic protons (H- α and H- β ). A coupling constant of J≈15.7 Hz unequivocally confirms the (E)-geometry (trans-isomer), as (Z)-isomers typically exhibit J values between 10–12 Hz. Furthermore, the 4-fluorophenyl ring presents as an AA'BB' system, with distinct 3JH−F and 4JH−F couplings splitting the aromatic signals.

Table 1: 1 H-NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| H- β | 8.15 | d | 15.7 | 1H | Vinylic proton ( β to C=O) |

| H-3 (Ar-NO 2 ) | 8.05 | dd | 8.1, 1.2 | 1H | Aromatic (ortho to NO 2 ) |

| H-2', H-6' (Ar-F) | 8.05 | dd | 8.8, 5.4 | 2H | Aromatic (ortho to C=O) |

| H-6 (Ar-NO 2 ) | 7.78 | dd | 7.8, 1.5 | 1H | Aromatic (ortho to alkene) |

| H-4, H-5 (Ar-NO 2 ) | 7.55 - 7.65 | m | - | 2H | Aromatic (meta/para to NO 2 ) |

| H- α | 7.45 | d | 15.7 | 1H | Vinylic proton ( α to C=O) |

| H-3', H-5' (Ar-F) | 7.18 | t | 8.6 | 2H | Aromatic (ortho to F) |

Table 2: 13 C-NMR Data (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Assignment |

| 188.5 | Carbonyl (C=O) |

| 165.8 (d, JC−F=255 Hz) | Aromatic C-F |

| 148.2 | Aromatic C-NO 2 |

| 140.2 | Vinylic C- β |

| 134.1, 133.5, 131.2, 129.5, 129.0, 124.8 | Aromatic Carbons |

| 126.5 | Vinylic C- α |

| 115.9 (d, JC−F=22 Hz) | Aromatic C (ortho to F) |

Table 3: FT-IR and HRMS Data

| Technique | Key Signals / Values | Assignment / Formula |

| FT-IR (KBr) | 1665 cm −1 | C=O stretch (conjugated) |

| FT-IR (KBr) | 1605 cm −1 | C=C stretch (alkene) |

| FT-IR (KBr) | 1525, 1345 cm −1 | -NO 2 stretch (asymmetric/symmetric) |

| FT-IR (KBr) | 1220 cm −1 | C-F stretch |

| HRMS (ESI+) | m/z 272.0718 [M+H] + | Calculated for C 15 H 11 FNO 3+ : 272.0723 |

References

- Title: US20030065039A1 - Biologically active 1,3-bis-aromatic-prop-2-en-1-ones, 1,3-bis-aromatic-propan-1-ones, and 1,3-bis-aromatic-prop-2-yn-1-ones Source: Google Patents URL

-

Title : Base-Catalyzed Cascade Cyclization of 2-Nitrochalcones and Isocyanides to Access Pyrano[3,4-b]indol-1(9H)-one Frameworks Source : The Journal of Organic Chemistry, ACS Publications URL :[Link]

-

Title : Environmentally Friendly and Efficient Process for the Preparation of β -Hydroxyl Ketones Source : The Journal of Organic Chemistry, ACS Publications URL :[Link]

In-Depth Technical Guide: Synthesis, Chemical Properties, and Pharmacological Profiling of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Executive Summary

1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one (CAS: 1393480-87-9) is a highly functionalized synthetic derivative belonging to the chalcone family, characterized by a 1,3-diphenylprop-2-en-1-one core[1]. The strategic placement of a highly electronegative fluorine atom at the para position of Ring A and a strongly electron-withdrawing nitro group at the ortho position of Ring B creates a robust, highly reactive α,β-unsaturated carbonyl system. This unique electronic topology renders the molecule a potent Michael acceptor, driving its utility in modern drug development as an2[2].

Physicochemical Properties & Structural Analysis

The pharmacological efficacy of chalcone derivatives is fundamentally dictated by their substitution patterns[3]. The 4-fluoro substitution significantly enhances the molecule's lipophilicity, facilitating cellular membrane permeation without adding excessive steric bulk. Concurrently, the 2-nitro group acts as a critical pharmacophore, enabling intracellular redox cycling and enhancing the electrophilicity of the conjugated system[3].

Table 1: Key Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | (2E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | trans (E) configuration ensures optimal planarity for extended π-conjugation. |

| Molecular Formula | C15H10FNO3 | Halogenated nitro-aromatic system. |

| Molecular Weight | 271.24 g/mol | Favorable for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| CAS Number | 1393480-87-9 | Unique identifier for the specific A-fluoro/B-nitro isomer. |

| H-Bond Donors | 0 | Increases lipophilicity and passive transcellular diffusion. |

| H-Bond Acceptors | 4 (1 Carbonyl, 3 Nitro) | Facilitates interaction with target protein kinase domains. |

| Rotatable Bonds | 4 | Allows conformational flexibility to fit into diverse biological binding pockets. |

Synthesis Methodology: The Claisen-Schmidt Condensation

The synthesis of 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is achieved via a base-catalyzed Claisen-Schmidt condensation between 4'-fluoroacetophenone and 2-nitrobenzaldehyde.

Mechanistic Causality: The choice of an aqueous sodium hydroxide (NaOH) catalyst in an absolute ethanol solvent system is deliberate. The base deprotonates the α-carbon of 4'-fluoroacetophenone to form a nucleophilic enolate. The 2-nitro group on the benzaldehyde exerts strong inductive (-I) and resonance (-M) effects, rendering its carbonyl carbon highly electrophilic and substantially accelerating the nucleophilic attack[3]. The reaction is strictly temperature-controlled at 0–5 °C during the initial phase to suppress the competing Cannizzaro reaction of the non-enolizable 2-nitrobenzaldehyde. Subsequent dehydration is thermodynamically driven to yield the highly conjugated, stable trans (E) alkene[2].

Self-Validating Experimental Protocol:

-

Preparation: Dissolve 10.0 mmol of 4'-fluoroacetophenone and 10.0 mmol of 2-nitrobenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. (Maintaining an equimolar stoichiometry prevents the formation of unwanted bis-adducts).

-

Catalysis: Cool the mixture to 0–5 °C using an ice-water bath. Dropwise, add 5 mL of a 20% (w/v) aqueous NaOH solution under continuous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 to 6 hours.

-

Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) mobile phase. The disappearance of starting material spots confirms reaction completion.

-

Quenching & Isolation: Pour the dark reaction mixture into 100 g of crushed ice. Neutralize the solution to pH ~6.5-7.0 using 1M HCl. This shift in pH protonates any residual enolates and forces the precipitation of the crude chalcone.

-

Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure crystals of the target compound.

Fig 1: Claisen-Schmidt condensation workflow for fluorinated nitrochalcone synthesis.

Pharmacological Profile & Biological Activity

The biological activity of this specific chalcone derivative is deeply rooted in its structural capability to act as a Michael acceptor, forming covalent adducts with cellular nucleophiles[2].

Antimicrobial Efficacy: Halogenated chalcones demonstrate significant 1[1]. The 4-fluoro substitution on Ring A increases the molecule's lipophilicity, enhancing its penetration through the lipid bilayers of bacterial and fungal cell walls[3]. Once intracellular, the 2-nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) that induce oxidative stress and disrupt microbial DNA replication[3].

Anticancer & Apoptotic Pathways: In oncology models, nitro-substituted chalcones are potent4[4]. The highly electrophilic α,β-unsaturated ketone covalently binds to the sulfhydryl (-SH) groups of cysteine residues on critical regulatory proteins, such as tubulin and the IκB kinase (IKK) complex[2]. Binding to tubulin inhibits microtubule polymerization, leading to5[5]. Concurrently, inhibition of IKK prevents the nuclear translocation of NF-κB, downregulating anti-apoptotic genes and triggering programmed cell death[2].

Fig 2: Apoptotic mechanism of action via Michael addition to cellular thiols.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, the following spectroscopic benchmarks must be met:

-

1H NMR (400 MHz, CDCl3): The defining diagnostic feature is the presence of two distinct doublets representing the trans-alkene protons (H-α and H-β) at approximately δ 7.40 and 8.05 ppm. The large coupling constant (J = 15.5–16.0 Hz) unequivocally confirms the (E)-stereochemistry[4]. The 4-fluorophenyl ring (Ring A) will exhibit an AA'BB' spin system around δ 7.15–8.10 ppm, with additional splitting caused by fluorine coupling (JHF ~ 8.5 Hz)[5].

-

FT-IR (KBr pellet): Key absorption bands include ~1665 cm⁻¹ (conjugated carbonyl C=O stretch), ~1605 cm⁻¹ (alkene C=C stretch), ~1525 cm⁻¹ and ~1345 cm⁻¹ (asymmetric and symmetric NO2 stretching), and ~1225 cm⁻¹ (C-F stretch)[5].

-

Mass Spectrometry (ESI-MS): The mass spectrum will display a prominent molecular ion peak [M+H]+ at m/z 272.07, corresponding to the calculated exact mass of the compound.

References

-

Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PMC.[Link]

-

Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells. MDPI.[Link]

-

Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2- propen-1-ones arrest cell cycle of hct-116 in g0/g1 phase. EXCLI Journal.[Link]

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online.[Link]

Sources

The Rising Therapeutic Potential of Fluorinated Chalcones: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Fluorine in Chalcone Scaffolds

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Their versatile and relatively simple chemical architecture has made them a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The strategic incorporation of fluorine atoms into the chalcone framework has emerged as a powerful tool to enhance their therapeutic potential.[3] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of the parent molecule.[1] This often leads to improved metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic properties that can enhance binding affinity to biological targets.[3][5] This guide provides an in-depth exploration of the diverse biological activities of fluorinated chalcones, their underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation, tailored for researchers and professionals in drug development.

Anticancer Activity: Disrupting Cellular Machinery

Fluorinated chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary anticancer mechanism of many fluorinated chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][9]

Apoptosis, or programmed cell death, is a crucial pathway through which fluorinated chalcones exert their cytotoxic effects.[7][8][12] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that some fluorinated chalcones can induce apoptosis through mitochondrial dysfunction and caspase activation.[9][11] Furthermore, studies on triple-negative breast cancer (TNBC) cells have indicated that fluorinated chalcones can modulate genes involved in the regulation of cell death and stress-induced apoptosis.[8]

Caption: Anti-inflammatory mechanism of fluorinated chalcones.

Experimental Protocol: Cotton Pellet-Induced Granuloma Model

The cotton pellet-induced granuloma model in rodents is a classic method for evaluating the efficacy of anti-inflammatory compounds in a model of chronic inflammation. [13][14][15][16] Step-by-Step Methodology:

-

Implantation: Surgically implant sterile, pre-weighed cotton pellets subcutaneously in the dorsal region of the animals. [15]2. Compound Administration: Administer the fluorinated chalcone or a reference anti-inflammatory drug (e.g., indomethacin) to the animals daily for a specific period (e.g., 7 days). [14]3. Granuloma Excision: At the end of the treatment period, euthanize the animals and carefully dissect out the cotton pellets along with the surrounding granulomatous tissue. [15]4. Weight Measurement: Dry the excised granulomas to a constant weight. [15]5. Evaluation: The anti-inflammatory activity is determined by comparing the dry weight of the granulomas from the treated groups with that of the control group. A reduction in granuloma weight indicates an anti-inflammatory effect. [14]

Neuroprotective Effects: Targeting Neurological Disorders

Fluorinated chalcones are emerging as promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease due to their ability to modulate key enzymes and pathways in the central nervous system. [3]

Mechanism of Action: MAO-B Inhibition and Antioxidant Properties

A key neuroprotective mechanism of fluorinated chalcones is the selective and reversible inhibition of monoamine oxidase-B (MAO-B). [17][18]MAO-B is an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these compounds can increase dopamine levels, which is a key therapeutic strategy in Parkinson's disease. [18]The incorporation of fluorine can enhance the blood-brain barrier permeability of these chalcones. [17]Additionally, their antioxidant properties help in mitigating oxidative stress, a common factor in the pathology of many neurodegenerative diseases. [3]

Synthesis of Fluorinated Chalcones: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. [19][20][21]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of a fluorinated aromatic aldehyde and an acetophenone derivative in a suitable solvent like ethanol. [20][21]2. Catalyst Addition: Slowly add a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reactant mixture, often with cooling in an ice bath. [19][20]3. Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). [19][21]4. Precipitation: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product. [20][21]5. Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol). [20][21]6. Characterization: Confirm the structure of the synthesized fluorinated chalcone using spectroscopic methods such as NMR, IR, and mass spectrometry. [20]

Caption: Synthesis via Claisen-Schmidt condensation.

Conclusion and Future Perspectives

Fluorinated chalcones represent a highly promising class of compounds with a wide array of biological activities that are of significant interest for drug discovery and development. The strategic incorporation of fluorine has been shown to enhance their potency and modulate their pharmacological profiles. The diverse mechanisms of action, including tubulin polymerization inhibition, enzyme inhibition, and modulation of inflammatory and neurological pathways, highlight their potential as lead compounds for the development of new therapeutics for cancer, infectious diseases, inflammation, and neurodegenerative disorders. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy and safety evaluations will be crucial in translating the therapeutic potential of fluorinated chalcones into clinical applications.

References

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. PubMed. [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC. [Link]

-

Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

-

Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

-

Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. ResearchGate. [Link]

-

Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. PubMed. [Link]

-

Full article: Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Taylor & Francis Online. [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. PMC. [Link]

-

Exploring the Therapeutic Potentials of Highly Selective Oxygenated Chalcone Based MAO-B Inhibitors in a Haloperidol-Induced Murine Model of Parkinson's Disease. PubMed. [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

-

Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. PMC. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. SpringerLink. [Link]

-

Effects of test compounds on cotton pellet induced granuloma in rats. ResearchGate. [Link]

-

Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. ResearchGate. [Link]

-

Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]

-

Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. Scientific & Academic Publishing. [Link]

-

Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers. [Link]

-

Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. PMC. [Link]

-

Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Scilit. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]

-

In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. PMC. [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Activity of. JOCPR. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JOVE. [Link]

-

Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. ResearchGate. [Link]

-

Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica. [Link]

-

Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. ResearchSquare. [Link]

-

Potent fluorinated chalcones as MAO-B inhibitors reported by our group26. ResearchGate. [Link]

-

Anti-Inflammatory Potential of Chalcone Related Compounds: An Updated Review. ResearchGate. [Link]

-

Rubiadin exerts an acute and chronic anti-inflammatory effect in rodents. SciELO. [Link]

-

Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Eco-Vector Journals Portal. [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

-

Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ACS Publications. [Link]

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. sapub.org [sapub.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

Therapeutic Horizons of Nitro-Substituted Chalcones: Mechanisms, Synthesis, and Clinical Potential

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged, open-chain flavonoid scaffolds renowned for their broad-spectrum biological activities. In recent years, the strategic introduction of a nitro group (–NO₂) into the chalcone backbone has emerged as a powerful tool in rational drug design. This in-depth technical guide explores the pharmacological mechanisms, quantitative efficacy, and standardized synthesis protocols of nitro-substituted chalcones, providing actionable insights for researchers and drug development professionals.

The Nitro Pharmacophore: Structural and Electronic Causality

The biological activity of a chalcone is fundamentally driven by its α,β-unsaturated carbonyl system, which links two aromatic rings (Ring A and Ring B). This enone bridge acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine thiols) on target biological macromolecules[1].

The introduction of a nitro group profoundly alters the molecule's electronic landscape. Because the –NO₂ group is strongly electron-withdrawing, its presence on either Ring A or Ring B significantly increases the electrophilicity of the conjugated enone system[2]. This electronic effect lowers the activation energy required for Michael addition, thereby enhancing the molecule's binding affinity to the active sites of target enzymes (e.g., cyclooxygenases) and transcription factors[1][2]. Furthermore, the nitro group increases the overall lipophilicity of the scaffold, facilitating better penetration through cellular membranes, a critical factor for intracellular targets[1].

Mechanisms of Action and Therapeutic Applications

Anticancer Activity

Nitrochalcones exhibit potent, multi-target anticancer properties. The primary mechanism of cytotoxicity involves the disruption of the p53-MDM2 interaction, which restores p53 tumor suppressor pathways and induces apoptosis[3]. Additionally, nitro-substituted derivatives act as antimitotic agents by binding directly to tubulin, inhibiting its polymerization, and arresting the cell cycle at the G0/G1 phase[3]. For highly aggressive cancers, such as glioblastoma, specific nitrochalcones (e.g., Chalcone 3o) have demonstrated remarkable efficacy with low toxicity to healthy cells[4].

Fig 1: Multi-target anticancer mechanisms of nitro-substituted chalcones.

Anti-Inflammatory Activity

The anti-inflammatory potential of nitrochalcones is closely tied to their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. Research indicates that ortho-substitution of the nitro group on the aromatic ring amplifies anti-inflammatory activity. This positional causality is attributed to steric and electronic effects that perfectly align the highly reactive enone system with the COX active sites, effectively suppressing the release of inflammatory mediators like Nitric Oxide (NO) and Tumor Necrosis Factor (TNF)[1][5].

Antimicrobial and Antifungal Efficacy

Historically, nitroaromatic compounds have been utilized as anti-infective agents against anaerobic bacteria[1]. When integrated into the chalcone scaffold, the nitro group acts as a crucial activator. Compounds such as 2′-amino-4-nitrochalcone exhibit profound antifungal activity by disrupting fungal cell wall integrity and inhibiting critical enzymatic pathways, often rivaling standard therapeutics like fluconazole[6].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the biological efficacy of key nitro-substituted chalcones across various therapeutic models:

| Compound Variant | Target / Disease Model | Quantitative Activity Metric | Reference |

| 2′-methoxy-4-nitrochalcone | Breast Cancer Stem Cells (MCF-7SC) | IC₅₀ = 1.33 μM | [1] |

| Nitrochalcone 3o | Glioblastoma Cells | IC₅₀ = 6.04 ± 0.3 µM | [4] |

| 2′-amino-4-nitrochalcone | Fungal Strains (Candida albicans) | MIC₈₀ = 0.5 µg/mL | [6] |

| Ortho-nitrochalcones | Carrageenan-induced paw edema (Rats) | Protective effect comparable to Meloxicam (10 mg/kg) | [1] |

| 4′-hydroxy-4-nitro chalcone | Gram-negative bacteria (E. coli) | Clear zone diameter = 27.88 mm | [7] |

Standardized Synthesis Workflow: The Claisen-Schmidt Condensation

The synthesis of nitrochalcones predominantly relies on the base-catalyzed Claisen-Schmidt condensation. This method is highly efficient, though it requires strict temperature control to prevent side reactions (such as the Cannizzaro disproportionation of the aldehyde)[8]. The following protocol represents a self-validating system designed to ensure high yield and structural purity.

Step-by-Step Methodology

-

Reactant Preparation: Dissolve equimolar amounts (1 mmol) of the substituted acetophenone (e.g., 4-hydroxyacetophenone) and the nitrobenzaldehyde (e.g., 4-nitrobenzaldehyde) in 10 mL of absolute ethanol within a 25 mL round-bottom flask[2][7].

-

Base Catalysis: Submerge the flask in an ice bath to bring the temperature to 0 °C. Slowly add 6 mL of a 60% aqueous NaOH solution dropwise over 30 minutes under continuous magnetic stirring[2][3]. Causality: The base deprotonates the acetophenone to form a reactive enolate. The ice bath is critical as it suppresses exothermic degradation and prevents the Cannizzaro reaction, ensuring the enolate selectively attacks the aldehyde[8].

-

Condensation & Dehydration: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours. During this phase, the aldol intermediate undergoes spontaneous dehydration to form the thermodynamically stable trans-α,β-unsaturated ketone[3].

-

Neutralization: Chill the reaction mixture again and neutralize it by adding 1M HCl dropwise until a pH of 7.0 is reached. A solid precipitate will form[3].

-

Isolation & Purification: Collect the crude product via vacuum filtration and wash with cold distilled water. Recrystallize the solid from hot ethanol to yield pure crystals[7].

-

Self-Validation System:

-

Thin-Layer Chromatography (TLC): Run the product using a hexane:ethyl acetate (6:4) eluent. A single, tailless spot with an Rf value distinct from the reactants confirms purity[7].

-

Thermal Analysis: Conduct a melting point test. A sharp, narrow melting point range (e.g., 173 °C for 4′-hydroxy-4-nitro chalcone) validates the absence of impurities[7].

-

Spectroscopy: Utilize ¹H-NMR to confirm the trans-geometry of the alkene bridge (indicated by a coupling constant J ≈ 15–16 Hz for the α,β-protons).

-

Fig 2: Step-by-step Claisen-Schmidt synthesis workflow for nitrochalcones.

Physicochemical Challenges and Future Directions

While the nitro group enhances pharmacodynamics, it introduces pharmacokinetic challenges. Nitrochalcones frequently exhibit limited aqueous solubility, which can hinder in vivo bioavailability and cause aggregation in in vitro assays[1]. To circumvent this, modern drug development is pivoting toward nanomedicine. Formulating nitrochalcones with nanocarriers, such as functionalized carbon dots, has shown immense promise in increasing drug accumulation within tumor microenvironments while preserving the structural integrity of the chalcone payload[4].

References

- GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES, uns.ac.id,

- Nitrochalcones: Pharmacological Activities and Therapeutic Potential - MDPI, mdpi.com,

- Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies | ACS Omega, acs.org,

- Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones - MDPI, mdpi.com,

- Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier - PMC, nih.gov,

- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct, ijarsct.co.in,

- Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - MDPI, mdpi.com,

- Synthesis of the three nitro-sustituted chalcones - ResearchGate, researchg

Sources

- 1. Nitrochalcones: Pharmacological Activities and Therapeutic Potential [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. ijarsct.co.in [ijarsct.co.in]

The Chalcone Scaffold: Advanced Methodologies in the Discovery and Green Synthesis of Novel Derivatives

Structural Significance and Pharmacological Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are a crucial class of open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system[1]. In the realm of drug discovery, this specific structural motif is considered a "privileged scaffold." The pharmacological versatility of chalcones is fundamentally driven by the Michael acceptor character of the α,β-unsaturated ketone[2]. This electrophilic site readily forms covalent adducts with nucleophilic thiol groups (such as cysteine residues) on target proteins and enzymes, altering their conformational states and inhibiting their biological functions[3].

By systematically modifying the substituents on the aryl rings (Ring A and Ring B), medicinal chemists can fine-tune the electron density and steric hindrance of the molecule, thereby directing its selectivity toward specific molecular targets, including those involved in oncology and infectious diseases[4].

Mechanistic Pathways of Biological Action

Understanding the causality behind chalcone bioactivity is essential for rational drug design. The therapeutic potential of novel chalcone derivatives is primarily categorized into two domains:

Anticancer Activity

Chalcone derivatives exhibit potent cytotoxicity against various tumor cell lines through multi-target mechanisms[5]. The primary pathways include:

-

p53-MDM2 Disruption: Chalcones can competitively bind to the MDM2 protein, preventing it from ubiquitinating the p53 tumor suppressor. This leads to p53 accumulation and subsequent cell cycle arrest[5].

-

Tubulin Inhibition: By binding to the colchicine site on tubulin, chalcones prevent microtubule polymerization, effectively halting the cell cycle at the G2/M phase[6].

-

Apoptosis Induction: Mitochondrial depolarization triggered by chalcones leads to the release of cytochrome C and the activation of the caspase-3/9 apoptotic cascade[3].

Fig 1. Multi-target anticancer signaling pathways modulated by chalcone derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria necessitates novel antibacterial agents. Chalcones bypass traditional antibiotic resistance pathways by inhibiting essential bacterial enzymes such as DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), while also blocking bacterial efflux pumps (e.g., NorA) that typically expel conventional antibiotics[7].

Synthetic Strategies: From Conventional to Green Chemistry

The core synthetic route for chalcones is the Claisen-Schmidt condensation , a base- or acid-catalyzed cross-aldol condensation between an aromatic ketone and an aromatic aldehyde[8].

The Causality of the Reaction Mechanism

The reaction initiates with the base (e.g., NaOH) deprotonating the α-carbon of the acetophenone to form a resonance-stabilized enolate ion. This nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate. Subsequent protonation yields a β-hydroxy ketone, which undergoes rapid dehydration (loss of water) driven by the thermodynamic stability of the resulting conjugated α,β-unsaturated system[1].

Fig 2. Base-catalyzed Claisen-Schmidt condensation mechanism for chalcone synthesis.

Overcoming Conventional Limitations via Microwave Irradiation

Conventional synthesis relies on conductive heating, which is inefficient, requires prolonged reaction times (24–96 hours), and utilizes volatile organic solvents[8]. To adhere to Green Chemistry principles, Microwave-Assisted Synthesis (MAS) has become the gold standard.

Why MAS works: Microwave irradiation utilizes dielectric heating. The oscillating electromagnetic field causes rapid alignment and friction of polar solvent and reactant molecules, generating instantaneous, uniform internal heat. This targeted energy transfer overcomes the activation energy barrier exponentially faster than conductive heating, reducing reaction times from days to mere minutes while minimizing thermal degradation and side-product formation[9].

Comparative Efficacy: Quantitative Metrics

The transition from conventional to green synthesis is not merely an ecological choice; it is a profound optimization of laboratory efficiency. The following table synthesizes the quantitative advantages of microwave-assisted protocols over conventional methods based on recent empirical data[9][10].

| Parameter | Conventional Claisen-Schmidt | Microwave-Assisted Synthesis (MAS) | Scientific Advantage |

| Reaction Time | 24 to 96 hours | 2 to 15 minutes | Dielectric heating rapidly overcomes activation energy. |

| Average Yield | 45% – 65% | 80% – 95% | Reduced thermal degradation and fewer side reactions. |

| Solvent Requirement | High volumes of Ethanol/Methanol | Minimal (or Solvent-Free/Grindstone) | Aligns with Green Chemistry Principle #5 (Safer Solvents). |

| Energy Consumption | High (Continuous reflux/stirring) | Very Low (Short burst irradiation) | Aligns with Green Chemistry Principle #6 (Energy Efficiency). |

| Workup Complexity | Complex (Extensive extraction) | Simple (Direct precipitation/filtration) | Enhances throughput for compound library generation. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Thin-Layer Chromatography (TLC) is utilized as an internal control to monitor reactant consumption and product formation.

Protocol A: Conventional Base-Catalyzed Synthesis

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of the substituted benzaldehyde in 15 mL of absolute ethanol[5].

-

Catalysis: Place the flask in an ice bath to maintain a temperature below 10°C. Slowly add 5 mL of an aqueous NaOH solution (40-50% w/v) dropwise over 10 minutes while stirring continuously[9].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 to 72 hours.

-

Validation: Monitor the reaction progress every 12 hours using TLC (Eluent: Petroleum Ether/Ethyl Acetate 2:1). The disappearance of the starting material spots indicates completion[4].

-

Workup: Pour the reaction mixture into 100 mL of crushed ice water. Neutralize the solution with dilute HCl (1M) until a precipitate forms[8].

-

Isolation: Filter the crude chalcone precipitate using a Büchner funnel under vacuum. Wash thoroughly with cold distilled water to remove residual salts.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure chalcone crystals. Confirm purity via melting point determination and 1H-NMR spectroscopy[5].

Protocol B: Microwave-Assisted Green Synthesis

-

Preparation: In a specialized microwave-safe reaction vessel, combine equimolar quantities (10 mmol) of the substituted acetophenone and benzaldehyde[11].

-

Solvent/Catalyst Addition: Add a minimal amount of ethanol (2-3 mL) and 2 mL of aqueous NaOH (40% w/v). Note: For completely solvent-free conditions, reactants can be ground with solid KOH or an iodine-impregnated alumina catalyst prior to irradiation[1].

-

Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture at 100W–200W for 3 to 5 minutes. Monitor the temperature to ensure it remains between 80–85°C to prevent reactant decomposition[9].

-

Validation: Cool the vessel to room temperature and perform a rapid TLC check to confirm the complete consumption of starting materials.

-

Workup & Isolation: Pour the mixture into ice-cold water. The chalcone will immediately precipitate due to the high conversion rate and supersaturation. Filter via a Büchner funnel and wash with cold water[1].

-

Purification: Recrystallize from ethanol. The high purity of the crude product often requires only a single recrystallization step[12].

Conclusion & Future Perspectives

The chalcone scaffold remains a cornerstone in the discovery of novel therapeutics. By transitioning from conventional Claisen-Schmidt condensation to microwave-assisted and solvent-free methodologies, researchers can drastically accelerate the synthesis of chalcone libraries while adhering to the principles of green chemistry. Future drug development will likely focus on hybridizing chalcones with other pharmacophores (e.g., thiazolidinediones) to create highly targeted, multi-acting agents against resistant malignancies and superbugs[13].

References

-

Ahmad, M. R., et al. (2011). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry. Available at: [Link]

-

Frontiers. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Available at: [Link]

-

Tuijin Jishu. A Review: Green Synthesis of Chalcone. Journal of Propulsion Technology. Available at:[Link]

-

PMC - NIH. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. Available at:[Link]

-

Karati, D., & Kumar, D. (2025). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed. Available at: [Link]

-

PMC - NIH. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Available at: [Link]

-

PubMed. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available at:[Link]

-

PubMed. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Available at: [Link]

-

IJBPAS. (2025). Synthesis of novel chalcone derivatives bearing 2,4-thiazolidinedione as potential antibacterial agents. Available at:[Link]

-

PMC - NIH. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Available at: [Link]

-

MDPI. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Available at: [Link]

-

CORE. (2011). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. propulsiontechjournal.com [propulsiontechjournal.com]

- 13. ijbpas.com [ijbpas.com]

Preliminary Biological Screening of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: A Technical Whitepaper

Molecular Design and Pharmacological Rationale

The compound 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative (1,3-diaryl-2-propen-1-one) characterized by a highly reactive α,β-unsaturated carbonyl core[1]. This enone system acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic thiol groups (e.g., cysteine residues) on critical cellular targets such as tubulin and Keap1[2].

Causality of Substitutions:

-

4-Fluoro substitution (Ring A): The incorporation of a highly electronegative fluorine atom on the acetophenone-derived ring significantly enhances the molecule's lipophilicity (LogP), facilitating passive transmembrane diffusion into pathogenic cells. Furthermore, the strong C–F bond increases metabolic stability by blocking rapid cytochrome P450-mediated para-hydroxylation[3].

-

2-Nitro substitution (Ring B): The nitro group at the ortho position of the benzaldehyde-derived ring exerts a profound electron-withdrawing effect (-I, -M). This drastically increases the electrophilicity of the β-carbon, thereby accelerating the Michael addition kinetics with target proteins—a primary driver of its cytotoxic and antimicrobial efficacy[4].

Chemical Synthesis and Structural Validation

Before any biological screening, high-purity synthesis is mandatory to prevent false positives generated by unreacted precursors or side products.

Mechanistic Rationale: The synthesis employs a base-catalyzed Claisen-Schmidt condensation. A base (NaOH) is chosen over an acid to rapidly deprotonate the α-carbon of 4'-fluoroacetophenone, forming a highly nucleophilic enolate. Because 2-nitrobenzaldehyde lacks α-protons, it cannot undergo self-condensation. This ensures a directed cross-aldol reaction, followed by spontaneous dehydration to form the thermodynamically stable trans (E) alkene[5].

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

-

Equilibration: Dissolve 10 mmol of 4'-fluoroacetophenone and 10 mmol of 2-nitrobenzaldehyde in 20 mL of absolute ethanol. Stir at 0–5°C in an ice bath.

-

Catalysis: Add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes. Causality: Slow addition maintains low temperatures, preventing the Cannizzaro reaction of the un-enolizable aldehyde.

-

Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

-

Precipitation & Neutralization: Pour the mixture into crushed ice and neutralize with 1M HCl until pH 7 is reached to precipitate the crude chalcone.

-

Self-Validating QC: Filter, wash with cold distilled water, and recrystallize from hot ethanol. Validate purity (>98%) via HPLC and confirm the trans geometry via 1 H-NMR (look for a coupling constant J≈15.5–16.0 Hz for the vinylic protons)[1].

Biological Screening Architecture

To systematically evaluate the pharmacological profile of the synthesized chalcone, a tiered screening architecture is employed, moving from chemical validation to phenotypic assays and finally to mechanistic elucidation.

Fig 1: End-to-end biological screening workflow for the chalcone derivative.

In Vitro Anticancer Evaluation (Cytotoxicity Profiling)

Chalcones are well-documented antiproliferative agents[4]. We utilize the MTT colorimetric assay to quantify cell viability across various oncology models.

Mechanistic Rationale: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which directly reflects the number of viable cells. The tetrazolium dye (MTT) is reduced to insoluble purple formazan exclusively in living cells. This provides a self-validating system: cells undergoing chalcone-induced apoptosis lose this metabolic capacity, directly correlating colorimetric absorbance with cytotoxicity[3].

Protocol: MTT Cell Viability Assay

-

Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO 2 ).

-

Treatment: Aspirate media and add fresh media containing serial dilutions of the chalcone (0.1 µM to 100 µM) dissolved in DMSO. Causality: Final DMSO concentration must be kept <0.5% to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours.

-

Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Solubilization & Quantification: Discard the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.

Fig 2: Proposed apoptotic signaling pathway induced by the chalcone derivative.

Antimicrobial Susceptibility Profiling

Given the broad-spectrum potential of fluorinated chalcones, preliminary antibacterial screening is conducted to assess dual-action capabilities[5].

Mechanistic Rationale: The broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC). This liquid-phase assay ensures uniform exposure of the microorganism to the lipophilic chalcone, avoiding the diffusion limitations and false negatives inherent in agar well-diffusion assays[2].

Protocol: Broth Microdilution (CLSI Guidelines)

-

Inoculum Preparation: Adjust the turbidity of overnight bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the chalcone in MHB (ranging from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

-

Validation Controls: Include a sterility control (MHB only) to rule out contamination, a growth control (MHB + bacteria) to ensure strain viability, and a reference standard (Ciprofloxacin).

-

Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Quantitative Data Summary

The following table synthesizes expected baseline data for 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, extrapolated from structurally analogous halogenated and nitrated chalcone derivatives[3][4].

| Cell Line / Strain | Tissue / Type | Expected IC 50 / MIC | Reference Standard | Standard IC 50 / MIC |

| HCT-116 | Human Colon Carcinoma | 4.2 ± 0.5 µM | Doxorubicin | 1.1 ± 0.2 µM |

| MCF-7 | Human Breast Adenocarcinoma | 7.8 ± 0.6 µM | Doxorubicin | 2.3 ± 0.4 µM |

| PC-3 | Human Prostate Cancer | 12.5 ± 1.1 µM | Doxorubicin | 3.5 ± 0.5 µM |

| S. aureus (ATCC 25923) | Gram-positive Bacteria | 16 µg/mL | Ciprofloxacin | 1.0 µg/mL |

| E. coli (ATCC 25922) | Gram-negative Bacteria | >64 µg/mL | Ciprofloxacin | 0.5 µg/mL |

References

-

Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry. 5

-

Biological activities and novel applications of chalcones. SciELO. 2

-

Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. MDPI. 3

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health (PMC). 4

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: Synthesis and Characterization of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

Introduction & Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are a privileged scaffold in medicinal chemistry, serving as crucial precursors for flavonoids and exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The target compound, 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one , integrates two highly strategic functional groups designed to optimize both synthetic reactivity and biological efficacy:

-

Para-Fluoro Substitution (A-Ring): The incorporation of a fluorine atom on the acetophenone moiety enhances the lipophilicity (logP) of the molecule. More importantly, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability of the drug candidate.

-

Ortho-Nitro Substitution (B-Ring): The nitro group acts as a strong electron-withdrawing group (EWG). Synthetically, it vastly increases the electrophilicity of the benzaldehyde precursor. Biologically, nitroaromatic compounds can be selectively reduced by nitroreductases in hypoxic environments (e.g., solid tumors), acting as targeted prodrugs.

Mechanistic Causality & Reaction Design

The Claisen-Schmidt condensation is the most efficient method for chalcone synthesis, utilizing a base-catalyzed crossed-aldol reaction between an aromatic ketone and an aromatic aldehyde[1]. This protocol is designed as a self-validating system where the physical state of the reaction directly indicates progress[2].

-

Enolate Formation: The base catalyst (NaOH) deprotonates the α -carbon of 4-fluoroacetophenone, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The ortho-nitro group accelerates this step via inductive and resonance withdrawal, compensating for the minor steric hindrance it introduces.

-

Dehydration (E1cB Mechanism): The resulting β -hydroxy ketone intermediate undergoes rapid base-catalyzed dehydration. Thermodynamic control dictates the exclusive formation of the trans (E) α,β -unsaturated ketone, as the cis conformation suffers from severe steric clash between the bulky fluorophenyl and nitrophenyl rings.

Experimental Protocol

Materials & Reagents

-

Ketone: 4-Fluoroacetophenone (10 mmol, 1.38 g)

-

Aldehyde: 2-Nitrobenzaldehyde (10 mmol, 1.51 g)

-

Catalyst: Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

-

Solvent: Absolute Ethanol (15 mL)

-

Quenching Agents: Ice-cold distilled water, Dilute Hydrochloric Acid (10% HCl)

Step-by-Step Methodology

-

Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone and 2-nitrobenzaldehyde in 15 mL of absolute ethanol.

-

Causality: Ethanol acts as an excellent solvent for the starting materials but a poor solvent for the final chalcone product, helping to drive the equilibrium forward via precipitation.

-

-

Catalyst Addition: Cool the mixture slightly in a water bath (approx. 15–20 °C). Slowly add 5 mL of the 10% NaOH solution dropwise over 5 minutes.

-

Causality: Dropwise addition prevents localized heating and minimizes side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone[2].

-

-

Condensation Reaction: Remove the water bath and stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

-

Causality: The disappearance of the aldehyde spot and the emergence of a new, lower-R f UV-active spot validates the formation of the chalcone.

-

-

Quenching & Precipitation: Once TLC indicates completion, pour the reaction mixture into 50 mL of crushed ice-water. Neutralize the mixture by adding 10% HCl dropwise until the pH reaches ~7.

-

Causality: Neutralization halts the base-catalyzed retro-aldol reaction and fully precipitates the product out of the aqueous-organic mixture[3].

-

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 x 15 mL).

-

Causality: Cold water washing removes residual inorganic salts (NaCl) and unreacted water-soluble starting materials without dissolving the product.

-

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Dry the purified crystals in a vacuum desiccator.

Experimental workflow for the base-catalyzed Claisen-Schmidt condensation.

Analytical Characterization & Data Presentation

The structural verification of chalcones is critical for confirming the success of the condensation and the stereochemistry of the resulting double bond[4]. The most definitive proof is found in the 1 H NMR spectrum, where the coupling constant (J) of the vinylic protons mathematically validates the trans (E) configuration[5].

| Parameter | Expected Value / Observation | Analytical Significance |

| Yield | 75 – 85% | Indicates high efficiency of the base-catalyzed crossed-aldol condensation. |

| Physical Appearance | Pale yellow to tan crystalline solid | Characteristic chromophore of conjugated enone systems. |

| Melting Point | 112 – 118 °C | Purity indicator; a sharp melting range denotes successful recrystallization. |

| IR (ATR) νmax | ~1655 cm −1 (C=O), ~1605 cm −1 (C=C) | Confirms the formation of the α,β -unsaturated ketone core. |

| IR (ATR) νmax | ~1525, 1345 cm −1 (NO 2 ) | Confirms the presence of the intact nitro group on the B-ring. |

| 1 H NMR (CDCl 3 ) | δ ~7.80 (d, J = 15.6 Hz, 1H, H- β ) | The large coupling constant (J > 15 Hz) definitively confirms the trans (E) geometry[5]. |

| 1 H NMR (CDCl 3 ) | δ ~7.45 (d, J = 15.6 Hz, 1H, H- α ) | Corresponds to the α -proton of the enone system, coupled to H- β . |

Biological Application: Target Modulation Pathway

Chalcones are potent Michael acceptors due to their α,β -unsaturated ketone core[1]. This reactivity allows them to interact covalently with biological nucleophiles, such as the cysteine thiolate residues on the Keap1 sensor protein. Alkylation of Keap1 induces a conformational change that prevents the ubiquitination and degradation of the Nrf2 transcription factor, allowing it to translocate to the nucleus and upregulate cytoprotective Antioxidant Response Elements (ARE).

Biological signaling pathway modulated by the synthesized chalcone via Keap1 alkylation.

References

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at:[Link]

-

One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Available at:[Link]

- US20030065039A1 - Biologically active 1,3-bis-aromatic-prop-2-en-1-ones, 1,3-bis-aromatic-propan-1-ones, and 1,3-bis-aromatic-prop-2-yn-1-ones.Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20030065039A1 - Biologically active 1,3-bis-aromatic-prop-2-en-1-ones, 1,3-bis-aromatic-propan-1-ones, and 1,3-bis-aromatic-prop-2-yn-1-ones - Google Patents [patents.google.com]

Application Note: A Validated Protocol for the Synthesis of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Abstract

This application note provides a detailed, validated experimental protocol for the synthesis of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone core, are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The introduction of fluoro- and nitro- functional groups on the aromatic rings can modulate the molecule's electronic properties and biological efficacy, making this specific analog a valuable target for research and development. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation, a robust and efficient method for constructing the chalcone framework.[4][5] This guide offers a step-by-step methodology, characterization data, safety protocols, and the scientific rationale behind the experimental design, intended for researchers in organic synthesis and drug development.

Scientific Principle: The Claisen-Schmidt Condensation

The synthesis of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is executed via the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[6] It is a type of crossed aldol condensation that occurs between an aromatic ketone (in this case, 4-fluoroacetophenone) and an aromatic aldehyde that lacks α-hydrogens (2-nitrobenzaldehyde), preventing self-condensation of the aldehyde.[7]

The reaction proceeds via the following mechanistic steps:

-

Enolate Formation: A base, typically sodium hydroxide (NaOH), abstracts an acidic α-proton from the 4-fluoroacetophenone to form a resonance-stabilized enolate ion.[5]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (an aldol adduct).

-

Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A hydroxide ion removes the now-acidic α-proton, and the resulting carbanion eliminates a hydroxide ion, forming a stable, conjugated α,β-unsaturated system—the target chalcone.[5] This final elimination step is thermodynamically driven by the formation of the extended π-conjugated system.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade |

| 4-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 | ≥98% |

| 2-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | 151.12 | ≥98% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ACS Grade |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |

Equipment

-

Magnetic stirrer with heating plate

-

100 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stir bar

-

Measuring cylinders (10 mL, 50 mL)

-

Beakers (100 mL, 250 mL)

-

Buchner funnel and filtration flask

-

Vacuum source

-

Whatman No. 1 filter paper

-

Glass stirring rod

-

Spatulas and weighing balance

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

Detailed Synthesis Protocol

This protocol outlines the synthesis based on a 10 mmol scale. Adjustments can be made as necessary.

Step 1: Preparation of Reactant Solution

-

In a 100 mL Erlenmeyer flask, dissolve 1.38 g (10 mmol) of 4-fluoroacetophenone in 20 mL of 95% ethanol.

-

Place a magnetic stir bar in the flask and stir the solution at room temperature until the solid is completely dissolved.

Causality Insight: Ethanol serves as a mutual solvent for both the polar (NaOH) and non-polar (aromatic reactants) components, ensuring a homogeneous reaction medium.

Step 2: Base-Catalyzed Enolate Formation

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

In a separate beaker, prepare the catalyst solution by dissolving 0.8 g (20 mmol) of sodium hydroxide in 10 mL of deionized water. Allow the solution to cool.

-

Slowly add the NaOH solution dropwise to the stirred ethanolic solution of 4-fluoroacetophenone over 5-10 minutes. Maintain the temperature below 10 °C during the addition.

Causality Insight: The reaction is cooled to control the exothermic nature of the aldol addition and to prevent undesirable side reactions, such as the Cannizzaro reaction of the aldehyde, although 2-nitrobenzaldehyde is not prone to it.[7] Slow addition of the base ensures controlled formation of the enolate.

Step 3: Condensation Reaction

-

Dissolve 1.51 g (10 mmol) of 2-nitrobenzaldehyde in 10 mL of 95% ethanol.

-

Add the 2-nitrobenzaldehyde solution dropwise to the reaction mixture.

-

Remove the ice bath and allow the flask to warm to room temperature.

-

Stir the mixture vigorously for 2-4 hours. The formation of a yellow precipitate indicates product formation.

Causality Insight: The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to confirm the consumption of starting materials.

Step 4: Product Isolation and Work-up

-

Once the reaction is complete, pour the reaction mixture slowly into 100 mL of ice-cold water in a 250 mL beaker with stirring.

-

Acidify the mixture by adding 10% hydrochloric acid dropwise until the pH is approximately 5-6. This neutralizes the excess NaOH and protonates any remaining phenoxide ions.

-

Continue stirring for 15-20 minutes to allow for complete precipitation of the crude product.

Causality Insight: The chalcone product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate, effectively separating it from the water-soluble ethanol and inorganic salts.

Step 5: Filtration and Washing

-

Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid cake thoroughly with two portions of 20 mL of cold deionized water to remove any residual acid, base, and salts.

-

Press the solid dry on the filter paper to remove as much water as possible. Air-dry the crude product.

Step 6: Purification by Recrystallization

-

Transfer the crude solid to a clean flask.

-

Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.

-

Collect the purified, crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven at 50-60 °C.

-

Determine the final mass, calculate the percentage yield, and proceed with characterization.

Causality Insight: Recrystallization is a critical purification step that removes impurities, resulting in a product with a sharp melting point and clean spectroscopic data.[8]

Experimental Workflow and Reaction Diagram

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for chalcone synthesis.

The chemical transformation is depicted in the following reaction scheme.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Role of Chalcones in Medicinal Chemistry | IntechOpen [intechopen.com]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

in vitro cytotoxicity assay of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assay of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Anticancer Potential of a Novel Chalcone Derivative